An In-Depth Technical Guide to 4β-Hydroxycholesterol-d7 4-Acetate: Structure, Properties, and Application
An In-Depth Technical Guide to 4β-Hydroxycholesterol-d7 4-Acetate: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4β-hydroxycholesterol-d7 4-acetate, a deuterated derivative of an important cholesterol metabolite. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's structural characteristics, physicochemical properties, and its critical role in modern bioanalytical methodologies. We will explore the scientific rationale behind its use, particularly as an internal standard in mass spectrometry-based assays, and provide insights into the experimental workflows where it is employed.
Introduction: The Significance of 4β-Hydroxycholesterol and its Labeled Analogs
Cholesterol homeostasis is a tightly regulated process, and its metabolites, known as oxysterols, are emerging as key players in various physiological and pathophysiological pathways. One such pivotal metabolite is 4β-hydroxycholesterol (4β-OHC). It is a major oxysterol in human circulation, primarily formed from cholesterol by the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[1][2] This metabolic link has positioned 4β-OHC as a crucial endogenous biomarker for assessing the in vivo activity of CYP3A4/5, enzymes responsible for the metabolism of a vast number of therapeutic drugs.[3][4]
Given its significance, the accurate quantification of 4β-OHC in biological matrices is paramount for clinical and pharmacological research. This is where stable isotope-labeled internal standards, such as 4β-hydroxycholesterol-d7 4-acetate, become indispensable. These labeled compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). Their use is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as they can correct for variability in sample preparation and instrument response.[5][6]
Molecular Structure and Physicochemical Properties
The defining characteristics of 4β-hydroxycholesterol-d7 4-acetate are rooted in its chemical structure. Understanding this structure is fundamental to appreciating its application and behavior in analytical systems.
Chemical Structure
4β-hydroxycholesterol-d7 4-acetate is a derivative of cholesterol. The core structure is the cholest-5-ene backbone. The key modifications are:
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A hydroxyl (-OH) group at the 4β position.
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An acetate group at the 4-position.
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Seven deuterium atoms (d7) incorporated into the cholesterol side chain.
The IUPAC name for the non-deuterated form is (3β,4β)-Cholest-5-ene-3,4-diol 4-Acetate.[7] For the deuterated analog, a more descriptive IUPAC name is (3S, 4R, 8S, 9S, 10R, 13R, 14S, 17R)-3-hydroxy-10, 13-dimethyl-17-((R)-6-(methyl-d3)heptan-2-yl-6, 7, 7, 7-d4)-2, 3, 4, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl acetate.[5]
Caption: Chemical structure of 4β-hydroxycholesterol-d7 4-acetate.
Physicochemical Data Summary
For clarity and ease of comparison, the key physicochemical properties of 4β-hydroxycholesterol-d7 4-acetate and its related compounds are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4β-hydroxycholesterol-d7 4-acetate | C29H41D7O3 | 451.74[5] |
| 4β-hydroxycholesterol 4-acetate | C29H48O3 | 444.69[7] |
| 4β-hydroxycholesterol-d7 | C27H39D7O2 | 409.7[8][9] |
| 4β-hydroxycholesterol | C27H46O2 | 402.7[1][2] |
Application in Bioanalytical Assays
The primary and most critical application of 4β-hydroxycholesterol-d7 4-acetate is as an internal standard for the quantification of 4β-hydroxycholesterol in biological samples using mass spectrometry.[5]
The Rationale for Using a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known quantity before processing. The ideal internal standard is chemically and physically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Causality behind this choice:
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Co-elution in Chromatography: 4β-hydroxycholesterol-d7 4-acetate will have nearly identical chromatographic retention times to the analyte, ensuring that both compounds experience the same matrix effects in the ion source of the mass spectrometer.
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Similar Extraction Recovery: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, the deuterated standard will have a recovery rate that closely mimics that of the endogenous analyte.
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Correction for Ionization Variability: Fluctuations in the efficiency of ionization in the mass spectrometer will affect both the analyte and the internal standard similarly.
By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification can be achieved, as this ratio remains constant even if sample loss or instrument variability occurs.
Typical Experimental Workflow: Quantification of 4β-Hydroxycholesterol in Plasma
A common application is the determination of 4β-OHC levels in human plasma to assess CYP3A4/5 activity. The workflow generally involves several key steps.
Caption: A typical experimental workflow for quantifying 4β-OHC.
Detailed Protocol Steps:
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Sample Preparation:
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A known volume of plasma is aliquoted.
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A precise amount of 4β-hydroxycholesterol-d7 4-acetate solution is added ("spiked") into the plasma sample.
-
-
Saponification (Alkaline Hydrolysis):
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A significant portion of 4β-OHC in circulation is esterified. To measure the total concentration, a hydrolysis step (e.g., with potassium hydroxide) is performed to convert the esterified form to the free form.[10] This step also hydrolyzes the acetate group from the internal standard, converting it to 4β-hydroxycholesterol-d7.
-
-
Extraction:
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The analytes (4β-OHC and 4β-hydroxycholesterol-d7) are extracted from the plasma matrix, typically using liquid-liquid extraction with a nonpolar solvent like hexane or solid-phase extraction.[10]
-
-
Derivatization (Optional):
-
To enhance ionization efficiency and chromatographic performance, the hydroxyl groups of the analytes may be derivatized.[6]
-
-
UHPLC-MS/MS Analysis:
-
The extracted and prepared sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
The UHPLC separates the analytes from other endogenous compounds.
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The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.
-
-
Quantification:
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A calibration curve is generated using known concentrations of the analyte and a constant concentration of the internal standard.
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The concentration of the analyte in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Conclusion
4β-hydroxycholesterol-d7 4-acetate is a vital tool for researchers and drug development professionals. Its well-defined structure and mass difference from its endogenous counterpart make it an ideal internal standard for the accurate and precise quantification of 4β-hydroxycholesterol. The use of this stable isotope-labeled standard in LC-MS/MS assays provides a self-validating system that ensures the reliability of data, which is critical for studies investigating CYP3A4/5 activity, drug-drug interactions, and the role of oxysterols in health and disease.
References
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Moldavski, O., Zushin, P. J. H., Berdan, C. A., van Eijkeren, R. J., Jiang, X., Qian, M., Ory, D. S., Covey, D. F., Nomura, D. K., Stahl, A., Weiss, E. J., & Zoncu, R. (n.d.). 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor. Journal of Biological Chemistry. Retrieved from [Link]
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Veeprho. (n.d.). 4-beta-Hydroxy Cholesterol 4-Acetate-D7 | CAS 1363529-54-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4beta-Hydroxycholesterol. PubChem Compound Database. Retrieved from [Link]
- Diczfalusy, U. (2013). 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans. British Journal of Clinical Pharmacology, 76(3), 361-363.
- Joseph, R., Thummel, K., & Unadkat, J. D. (2024). Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework. Metabolites, 14(1), 2.
- Bodina, A., & Diczfalusy, U. (2004). Metabolism of 4 beta -hydroxycholesterol in humans. Journal of Lipid Research, 45(3), 486-491.
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Mbewe, E. (2015). Development and validation of a liquid chromatography mass spectrometry (LC/MS/MS) assay for the determination of plasma 4β-hydroxycholesterol in HIV-infected children in Africa. University of Cape Town. Retrieved from [Link]
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Avanti Polar Lipids. (n.d.). 4ß-hydroxycholesterol-d7. Retrieved from [Link]
- Honda, A., Yamashita, K., Miyazaki, T., Hirayama, T., Numazawa, M., & Ikegami, T. (2022). Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. Journal of Lipid Research, 63(4), 100185.
- van den Broek, I., Sparidans, R. W., Huitema, A. D., & Beijnen, J. H. (2011). A validated liquid chromatography-tandem mass spectrometry method for the quantitative determination of 4β-hydroxycholesterol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1089-1095.
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